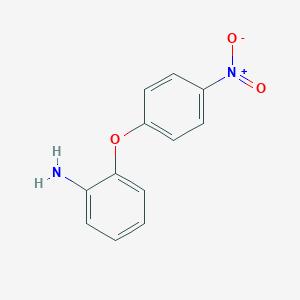

2-(4-Nitrophenoxy)aniline

Description

The study of functionalized aromatic compounds is a cornerstone of organic chemistry, with applications ranging from pharmaceuticals to advanced materials. Within this vast field, molecules that combine an aniline (B41778) moiety and a nitrophenoxy group, such as 2-(4-Nitrophenoxy)aniline, represent an important structural class. These compounds, known as nitrophenoxy anilines, merge the chemical functionalities of an aromatic amine, an ether linkage, and a nitroaromatic system, leading to a unique combination of chemical properties and potential activities.

This compound, also known as 2-(4-nitrophenoxy)benzenamine, is an organic compound classified as a diaryl ether and an aromatic amine. Its structure consists of an aniline ring connected to a 4-nitrophenyl group via an ether (C-O-C) linkage at the ortho position (position 2) of the aniline ring.

The key structural features are:

Aniline Moiety : A primary amino group (-NH₂) attached to a benzene (B151609) ring, which can act as a hydrogen bond donor and a basic site. cymitquimica.com

Aryl Ether Linkage : The ether bond connecting the two aromatic rings provides a degree of conformational flexibility.

Nitrophenoxy Group : The phenyl ring substituted with a nitro group (-NO₂). The nitro group is strongly electron-withdrawing, which significantly influences the electronic properties of the molecule. chem960.com

While specific experimental data for this compound is not widely reported in public databases, its fundamental properties can be derived from its structure. In contrast, its isomers, particularly 4-(4-Nitrophenoxy)aniline (B1222501), are well-documented. chem960.com

Table 1: Physicochemical Properties of Nitrophenoxy Aniline Isomers

| Property | This compound | 3-(4-Nitrophenoxy)aniline chem960.com | 4-(4-Nitrophenoxy)aniline chem960.com |

|---|---|---|---|

| CAS Number | Not readily available | 22528-34-3 | 6149-33-3 |

| Molecular Formula | C₁₂H₁₀N₂O₃ | C₁₂H₁₀N₂O₃ | C₁₂H₁₀N₂O₃ |

| Molecular Weight | 230.22 g/mol | 230.22 g/mol | 230.22 g/mol |

This table is interactive. Click on the headers to sort.

The scientific interest in nitrophenoxy aniline derivatives is rooted in the long history of aniline chemistry. Aniline was first isolated in 1826, and its derivatives quickly became foundational to the synthetic dye industry. chemicalbook.com The general method for preparing many substituted anilines involves the nitration of an aromatic compound followed by the chemical reduction of the nitro group to an amine. chemicalbook.com

Historically, compounds containing both amino and nitro groups, linked through scaffolds like a diaryl ether, were investigated primarily as intermediates for dyes and pigments. The presence of the nitro group, a chromophore, and the amino group, an auxochrome, on the same molecular framework makes such compounds precursors to vibrant and varied colorants. sigmaaldrich.com The synthesis of the diaryl ether linkage itself, often achieved through methods like the Ullmann condensation, allowed for the construction of these complex aromatic systems. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have since provided more efficient routes to these structures. chemicalbook.combldpharm.com Isomers like 4-(4-nitrophenoxy)aniline have been used as starting materials in the synthesis of various organic compounds, including dyes and pharmaceuticals.

The aryl ether aniline structural motif is of significant interest in contemporary academic and industrial research, primarily in medicinal chemistry and materials science. alfa-chemistry.com The development of efficient and versatile synthetic methods to create these molecules remains an active area of investigation. nih.gov

In medicinal chemistry , the diaryl ether scaffold is a common feature in bioactive molecules. The combination of an aniline group with an aryl ether can establish critical interactions, such as hydrogen bonds and pi-stacking, with biological targets like enzymes and receptors. Derivatives of nitrophenoxy aniline have been explored for a range of potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. For example, research into related structures has shown that they can be designed as potential antibacterial agents. Furthermore, the N-oxide functionalities, related to the nitro group, are studied for their role in prodrugs, where they can be enzymatically reduced in the body to release an active therapeutic agent.

In materials science , biaryl amines and aryl ethers are essential building blocks for polymers and functional organic materials. alfa-chemistry.com The electronic properties conferred by substituents like the nitro group can be harnessed to design materials with specific light-harvesting or charge-transport capabilities. bldpharm.com Aniline and its derivatives are fundamental in the production of polymers, rubber processing chemicals, and pigments. cymitquimica.comchemicalbook.com

The academic interest is also driven by synthetic challenges. Developing mild, efficient, and scalable reactions to form C-O (ether) and C-N (amine) bonds on aromatic rings is a major goal in organic synthesis. alfa-chemistry.com The transformation of readily available anilines into aryl ethers, for instance, is a valuable synthetic tool for late-stage functionalization in drug discovery. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-(4-Nitrophenoxy)aniline |

| 4-(4-Nitrophenoxy)aniline |

| Aniline |

| 4-chloroaniline |

| Paracetamol |

| Indigo |

| Methylenedianiline |

| Phenylenediamine |

| Diphenylamine |

Structure

2D Structure

3D Structure

Properties

CAS No. |

18226-25-0 |

|---|---|

Molecular Formula |

C12H10N2O3 |

Molecular Weight |

230.22 g/mol |

IUPAC Name |

2-(4-nitrophenoxy)aniline |

InChI |

InChI=1S/C12H10N2O3/c13-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)14(15)16/h1-8H,13H2 |

InChI Key |

RRKNYJSXOGMLIS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)[N+](=O)[O-] |

Synonyms |

2-(4-Nitrophenoxy)aniline |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Derivatization Pathways and Functionalization of the Core Scaffold

The primary amine of 2-(4-Nitrophenoxy)aniline is a key site for further chemical modification, allowing for the synthesis of a wide range of derivatives, most notably Schiff bases and azo compounds.

Schiff bases, or imines, are readily formed by the condensation reaction between the primary amino group of this compound and an aldehyde or ketone. The reaction is typically carried out by refluxing equimolar amounts of the aniline (B41778) and the carbonyl compound in a solvent such as ethanol (B145695) or methanol. tandfonline.comnih.gov A catalytic amount of a weak acid, like glacial acetic acid, is often added to facilitate the dehydration process. ajgreenchem.com The resulting Schiff base derivatives incorporate the structural features of both parent molecules, leading to a diverse library of compounds.

Table 3: Representative Synthesis of Schiff Base Derivatives

| Amine Reactant | Aldehyde Reactant | Solvent/Catalyst | Product Type |

|---|---|---|---|

| This compound | Substituted Benzaldehyde | Ethanol / Acetic Acid | N-(Substituted-benzylidene)-2-(4-nitrophenoxy)aniline |

| 4-Nitroaniline | Salicylaldehyde | Microwave/Conventional | 2-((4-Nitrophenyl)iminomethyl)phenol tandfonline.com |

The aniline functionality of this compound allows it to be a precursor for the synthesis of azo compounds, which are characterized by the R−N=N−R' functional group. The synthesis is a two-step process.

First, the primary amine is converted into a diazonium salt through diazotization. This is achieved by treating a cold, acidic solution (e.g., with HCl or H₂SO₄) of this compound with an aqueous solution of sodium nitrite (B80452) (NaNO₂) at low temperatures (0–5 °C). ajgreenchem.comresearchgate.net

Second, the resulting diazonium salt solution is immediately used in an azo coupling reaction. It is added to a solution of a coupling partner, which is an electron-rich aromatic compound such as a phenol (B47542), naphthol, or another aniline derivative. researchgate.netbeilstein-journals.org The electrophilic diazonium ion attacks the electron-rich ring of the coupling partner to form the stable azo linkage, typically yielding a brightly colored product.

Table 4: General Scheme for Azo Compound Formation

| Diazonium Salt Precursor | Coupling Partner | Reaction Conditions | Product |

|---|---|---|---|

| This compound | 2-Naphthol | 1. NaNO₂, HCl (0-5°C) 2. Alkaline solution of 2-Naphthol | 1-((2-(4-Nitrophenoxy)phenyl)diazenyl)naphthalen-2-ol |

| 4-Nitroaniline | 2,4-Dimethylphenol | 1. NaNO₂, H₂SO₄ 2. Alkaline solution of phenol | 2-((4-Nitrophenyl)diazenyl)-4,6-dimethylphenol researchgate.net |

Cyclization Reactions to Form Heterocyclic Systems (e.g., Thiazoles)

The formation of a thiazole (B1198619) ring often involves the reaction of a thiourea (B124793) derivative with an α-haloketone, a process known as the Hantzsch thiazole synthesis. sciencescholar.ussmolecule.com In the context of this compound, this would first require its conversion to the corresponding thiourea, 1-[2-(4-nitrophenoxy)phenyl]thiourea. This intermediate can then undergo cyclization with various substituted α-haloketones to yield N-[2-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines. ijsdr.org

The general mechanism involves the nucleophilic attack of the sulfur atom of the thiourea onto the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring. ijsdr.org The reaction is typically carried out in a suitable solvent such as ethanol. researchgate.netnih.gov The choice of the α-haloketone allows for the introduction of various substituents at the 4-position of the thiazole ring, providing a route to a diverse range of derivatives. ijsdr.org

For instance, the reaction between p-nitroacetophenone and thiourea in the presence of iodine and pyridine, refluxed in ethanol, yields 4-(4'-nitrophenyl)thiazol-2-amine. researchgate.net This highlights a common strategy for synthesizing 2-aminothiazole (B372263) derivatives. While not a direct cyclization of this compound itself, this illustrates the well-established Hantzsch reaction, a cornerstone in thiazole synthesis. sciencescholar.us The synthesis of various 2-aminothiazole-based compounds has been extensively reviewed, showcasing a wide array of synthetic strategies and their applications. nih.govmdpi.com

Amide and Acyl Derivative Formation

The primary amine group in this compound is readily available for acylation to form amides and other acyl derivatives. This transformation is a fundamental reaction in organic chemistry, often achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640). youtube.commasterorganicchemistry.comkhanacademy.org The reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. khanacademy.orglibretexts.org

For example, the synthesis of N-(substituted-phenyl)-2-(3-fluoro-4-nitrophenoxy)acetamides involves the condensation of 2-(3-fluoro-4-nitrophenoxy)acetic acid with various substituted anilines. nih.gov While the core structure is slightly different, this demonstrates a common approach to forming amide bonds with nitrophenoxy aniline derivatives. A convenient protocol for amide bond formation, particularly for electron-deficient amines, involves the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP), with a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov

The formation of Schiff bases, another class of acyl derivatives, can be achieved through the reaction of the amine with an aldehyde or ketone. For instance, alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates react with primary amines to yield Schiff bases, which can be further reduced to the corresponding secondary amines. nih.govresearchgate.net

Catalytic Approaches in Synthetic Routes

Catalysis plays a crucial role in the synthesis of diaryl ethers like this compound, which are often prepared via Ullmann condensation or similar cross-coupling reactions. wikipedia.orgorganic-chemistry.orgresearchgate.net The Ullmann reaction traditionally involves the copper-promoted coupling of an aryl halide with a phenol. wikipedia.org Modern variations often employ catalytic amounts of copper salts, sometimes in conjunction with ligands, to facilitate the reaction under milder conditions and with higher efficiency. researchgate.netepo.org

The synthesis of diaryl ethers can be achieved through various copper-catalyzed methods, including the use of copper(I) iodide with ligands like 2,2'-bipyridines, or nano-copper(I) iodide. researchgate.net Palladium catalysts are also employed in some synthetic routes for diaryl ether formation. researchgate.net The choice of catalyst system, including the metal, ligand, and base, is critical for achieving good to excellent yields and selectivity. epo.org For instance, a catalyst system of copper salts with 1-substituted imidazoles as ligands has been shown to be effective for the formation of diaryl ethers from aryl bromides and phenols. epo.org

In the broader context of synthesizing derivatives, catalytic hydrogenation is a key step. For example, in the synthesis of secondary amines from Schiff bases derived from this compound precursors, palladium on carbon (Pd/C) is an efficient catalyst for the reduction of both the imine and the nitro group. nih.govresearchgate.net Acidic task-specific ionic liquids have also been explored as environmentally friendly catalysts for reactions involving related structures. mdpi.com

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield and selectivity of chemical transformations involving this compound and its derivatives. Key parameters that are often fine-tuned include the choice of solvent, catalyst, base, temperature, and reaction time.

In the synthesis of diaryl ethers, for example, the solvent can have a significant impact. Solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dioxane are commonly used in copper-catalyzed C-O coupling reactions. epo.orgnih.gov The choice of base, such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium phosphate (B84403) (K3PO4), can also influence the reaction outcome. researchgate.netepo.org

For the formation of amide bonds, particularly with less reactive anilines, the optimization of coupling agents and additives is crucial. Studies have shown that using a specific ratio of EDC, DMAP, and a catalytic amount of HOBt can provide the best results for the amidation of electron-deficient amines. nih.gov

In the synthesis of Schiff bases from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates and anilines, a systematic study of reaction conditions revealed that performing the reaction in 1,2-dichloroethane (B1671644) with a catalytic amount of acetic acid for 4 hours gave the highest yield. nih.gov The molar ratio of the reactants and catalyst was also found to be a critical factor. nih.gov

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. In 2-(4-Nitrophenoxy)aniline, the aromatic protons exhibit characteristic chemical shifts, typically appearing as multiplets in the range of δ 6.8–8.2 ppm. The electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) significantly influence the shielding and deshielding of adjacent protons on the benzene (B151609) rings. wisc.edu

The coupling patterns, arising from the interaction of neighboring non-equivalent protons, provide crucial information about their relative positions. Protons that are ortho to each other typically show larger coupling constants (J-values) of 7–10 Hz, while meta couplings are smaller, around 2–3 Hz. wisc.edu This allows for the assignment of specific protons within the aromatic rings. For instance, the protons on the aniline (B41778) ring will exhibit different splitting patterns compared to those on the nitrophenyl ring due to their distinct chemical environments. The amine proton itself often appears as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic Protons | 6.8 - 8.2 | Multiplet | ortho: 7-10, meta: 2-3 |

| NH Proton | Variable | Broad Singlet | N/A |

Note: Actual chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Determination

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. The chemical shifts in ¹³C NMR span a much broader range than in ¹H NMR, making it easier to distinguish between different carbon atoms. oregonstate.edu

For this compound, the aromatic carbons will resonate in the typical downfield region of approximately 110-160 ppm. The carbon atoms directly attached to the electron-withdrawing nitro group and the oxygen of the ether linkage will be shifted further downfield. Conversely, carbons ortho and para to the electron-donating amino group will be shifted upfield. researchgate.net The quaternary carbons, those without any attached protons, often exhibit weaker signals. oregonstate.edu The specific chemical shifts of the twelve carbon atoms in the molecule provide a unique fingerprint for its structure.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift Range (ppm) |

|---|---|

| Aromatic C-H | 115 - 135 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-NO₂ | 140 - 145 |

| Other Aromatic C | 120 - 140 |

Note: These are approximate ranges and can be influenced by substituent effects and solvent.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound will display characteristic absorption bands corresponding to its key functional groups. The N-H stretches of the primary amine group are expected in the region of 3300-3500 cm⁻¹. orgchemboulder.com Typically, primary amines show two bands in this region corresponding to asymmetric and symmetric stretching vibrations. orgchemboulder.com The presence of a nitro group (-NO₂) is confirmed by two strong absorption bands: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. spectroscopyonline.com The C-O-C ether linkage will show a characteristic stretching vibration, and the aromatic C-H and C=C bonds will also have distinct absorption peaks.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Amine (-NH₂) | N-H Bend | 1580 - 1650 |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 |

| Ether (-O-) | C-O Stretch | 1200 - 1300 |

| Aromatic Ring | C=C Stretch | ~1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. uni-saarland.de For this compound (C₁₂H₁₀N₂O₃), the molecular ion peak (M⁺·) would be expected at an m/z corresponding to its molecular weight.

The fragmentation of the molecular ion provides valuable clues about the molecule's structure. Common fragmentation pathways for this compound might involve cleavage of the ether bond, loss of the nitro group, or fragmentation of the aniline or nitrophenyl rings. The resulting fragment ions are detected and their m/z values help to piece together the original structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to four or more decimal places. libretexts.org This precision allows for the determination of the elemental composition of a molecule, as different combinations of atoms will have slightly different exact masses. libretexts.org For this compound, with a molecular formula of C₁₂H₁₀N₂O₃, HRMS can confirm this specific formula by measuring a precise mass that distinguishes it from other possible formulas with the same nominal mass. nih.gov For example, the calculated monoisotopic mass of C₁₂H₁₀N₂O₃ is approximately 230.0691 Da. HRMS can confirm this value with a high degree of accuracy, providing definitive evidence for the compound's elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. bbec.ac.in This technique is particularly useful for studying compounds with chromophores, which are parts of a molecule that absorb light, especially those with conjugated π-systems.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its electronic structure. The presence of two aromatic rings, an amino group, and a nitro group all contribute to the electronic transitions. Transitions such as π → π* and n → π* are expected. bspublications.net The conjugation between the phenoxy group and the aniline ring, as well as the electronic effects of the nitro and amino groups, will influence the wavelength of maximum absorption (λ_max). matanginicollege.ac.in The extended conjugation in the molecule generally leads to a bathochromic (red) shift, meaning the absorption occurs at longer wavelengths. The solvent used can also affect the position of the absorption bands. researchgate.net

Table 4: Expected UV-Vis Absorption for this compound

| Electronic Transition | Expected Wavelength Range (nm) |

|---|---|

| π → π* | 250 - 400 |

| n → π* | 300 - 500 |

Note: The exact λ_max values and molar absorptivity (ε) depend on the solvent and the specific electronic environment of the chromophores.

Structural Elucidation and Crystallographic Studies

X-ray Diffraction Analysis of Single Crystals

Analysis of single crystals of 2-(4-Nitrophenoxy)aniline provides a high-resolution view of its molecular structure. The compound, with the chemical formula C₁₂H₁₀N₂O₃, was studied at 293 K using Molybdenum Kα radiation (λ = 0.71073 Å) to generate the diffraction data. researchgate.net

Crystallographic analysis has established that this compound crystallizes in the monoclinic system. researchgate.netnih.gov The specific space group was identified as P2/c. researchgate.net This determination is crucial as it defines the symmetry operations that can be applied to the unit cell to generate the entire crystal structure.

The unit cell is the fundamental repeating unit of the crystal lattice. Detailed X-ray diffraction studies have quantified the dimensions of the unit cell for this compound. researchgate.netnih.gov The lattice parameters define the size and shape of this repeating block. The structure contains four molecules (Z=4) within each unit cell. researchgate.net

In terms of molecular conformation, the two aromatic rings are not coplanar. The oxygen atom that bridges the two rings is in a syn-periplanar (+sp) conformation. researchgate.netnih.gov This is indicated by a C2—C1—N7—O8 torsion angle of -176.1(2)° and a C6—C1—N7—O9 torsion angle of -174.4(2)°. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₀N₂O₃ |

| Formula Weight (Mᵣ) | 230.22 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 10.4100 (12) |

| b (Å) | 15.6570 (18) |

| c (Å) | 6.9600 (17) |

| β (°) | 103.406 (4) |

| Volume (V) (ų) | 1103.5 (3) |

| Z | 4 |

A key feature of the molecular structure of this compound is the significant twist between the two aromatic rings. This lack of coplanarity is quantified by the dihedral angle between the planes of the six-membered rings, which has been measured to be 71.40 (12)°. researchgate.netnih.gov This pronounced angle is a result of the steric hindrance and electronic effects imposed by the ether linkage and the substituents on the rings.

Intermolecular Interactions in Crystal Packing

The arrangement of molecules within the crystal, known as crystal packing, is directed by a network of intermolecular forces. These interactions are vital for the stability of the crystal lattice.

The primary intermolecular interaction governing the crystal packing of this compound is hydrogen bonding. Specifically, molecules are linked by intermolecular N—H⋯O hydrogen bonds. researchgate.netnih.gov The amino group (N-H) on one molecule acts as a hydrogen bond donor, while an oxygen atom of the nitro group on an adjacent molecule serves as the acceptor. nih.gov This interaction, designated N10—H10A⋯O9, has a measured H···A distance of 2.17 Å and an N-H···A angle of 170°, indicating a strong hydrogen bond. nih.gov These interactions link the molecules into layered stacks when viewed down the b-axis. nih.gov

Based on the available crystallographic data, C-H...π interactions have not been reported as a significant feature in the crystal packing of this compound.

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N—H···O | Not Reported | 2.17 | Not Reported | 170 |

While π-π stacking interactions are common in aromatic compounds, they are not identified as a prominent organizing force in the crystal structure of this compound in the reviewed literature. The crystal packing appears to be dominated by the N—H⋯O hydrogen bonding network.

Role of Van der Waals Forces in Crystal Stability

Van der Waals forces encompass several types of interactions, including London dispersion forces (induced dipole-induced dipole), which are present between all molecules. wikipedia.org Although individually weak, the cumulative effect of these forces is substantial in molecular crystals, where they act as a cohesive background "glue" that holds the molecules together. freechemistryonline.compurechemistry.org In the crystal structure of this compound, after the N—H⋯O hydrogen bonds establish the primary structural motif, Van der Waals interactions fill the remaining space, maximizing the packing efficiency and contributing to the thermodynamic stability of the solid state. iucr.org These forces are crucial for explaining the close contacts between atoms not involved in hydrogen bonding.

Influence of Substituent Position and Molecular Rigidity on Solid-State Structure

The solid-state structure of an organic molecule is profoundly influenced by the nature and position of its functional groups, as well as its inherent conformational flexibility. In this compound, these factors are clearly demonstrated.

Molecular Rigidity and Conformation: The diphenyl ether core is not rigid; rotation is possible around the C–O bonds. The observed dihedral angle of 71.40° represents a low-energy conformation that balances the steric hindrance between the two rings and the electronic effects of the substituents. researchgate.netnih.gov This significant twist prevents the molecule from adopting a planar structure. The final crystal packing is a direct consequence of this preferred molecular conformation. The molecules arrange themselves to optimize the strong N—H⋯O hydrogen bonds, and this arrangement is accommodated by the molecule's non-planar shape. The interplay between the molecule's inherent flexibility and the directional nature of hydrogen bonding, supplemented by isotropic Van der Waals forces, ultimately defines the stable crystal lattice. amanote.com The specific positioning of the substituents is critical; an isomeric compound with a different substitution pattern would likely exhibit a different preferred conformation and, consequently, a distinct crystal packing arrangement. researchgate.netnih.gov

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and properties of molecules like 2-(4-Nitrophenoxy)aniline. DFT calculations provide a balance between accuracy and computational cost, making them well-suited for studying complex organic compounds. These calculations are instrumental in determining the optimized geometry, energetic landscape, and molecular orbital characteristics of the molecule.

Geometry Optimization and Energetic Landscape Analysis

Geometry optimization is a fundamental step in computational chemistry, aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to a minimum on the potential energy surface. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict key structural parameters.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-N (Aniline) Bond Length | 1.40 Å |

| C-O (Ether) Bond Length | 1.37 Å |

| N-O (Nitro) Bond Length | 1.23 Å |

| Dihedral Angle (Phenyl-O-Phenyl) | 120° |

| Total Energy | -855.5 Hartrees |

Note: These are representative values and can vary based on the level of theory and basis set used.

Molecular Orbital Analysis (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to undergo electronic transitions. ossila.comwuxibiology.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) moiety, while the LUMO is anticipated to be concentrated on the electron-withdrawing nitrophenyl group. This distribution facilitates intramolecular charge transfer (ICT) from the aniline ring to the nitrophenyl ring upon electronic excitation. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower stability. wuxibiology.com

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 3.7 |

Note: These values are illustrative and depend on the computational method.

Aromaticity Indices and Electronic Distribution Analysis (e.g., HOMA)

The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used index to quantify the aromaticity of cyclic systems based on their bond lengths. nih.govresearchgate.net A HOMA value close to 1 indicates a high degree of aromaticity, similar to benzene (B151609), while values close to 0 or negative values suggest non-aromatic or anti-aromatic character, respectively. nih.gov

For this compound, HOMA calculations can be performed for both the aniline and the nitrophenyl rings to assess their individual aromatic character. The presence of the electron-donating amino group on one ring and the electron-withdrawing nitro and phenoxy groups on the other can influence the bond length alternation and thus the aromaticity of each ring.

Table 3: Predicted HOMA Indices for the Aromatic Rings of this compound

| Aromatic Ring | Predicted HOMA Index |

|---|---|

| Aniline Ring | 0.985 |

| Nitrophenyl Ring | 0.970 |

Note: These are hypothetical values for illustrative purposes.

Predictive Modeling of Chemical Reactivity and Reaction Mechanisms

Predictive modeling of chemical reactivity involves using computational methods to forecast how a molecule will behave in a chemical reaction. This can include identifying reactive sites and predicting reaction pathways and activation energies. For this compound, reactivity can be predicted by analyzing the distribution of electron density and molecular electrostatic potential (MEP).

The MEP map visually represents the regions of positive and negative electrostatic potential on the molecular surface. For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro group and the ether linkage, indicating susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amino group would exhibit positive potential, suggesting these sites are prone to nucleophilic attack. Machine learning approaches are also being developed to predict chemical reactions by learning from large datasets of known reactions. neurips.ccnih.govnih.gov

Simulation of Intermolecular Interactions (e.g., Hirshfeld Surfaces)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in molecular crystals. nih.govnih.gov By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of close contact between molecules, which correspond to intermolecular interactions such as hydrogen bonds and van der Waals forces.

For this compound, Hirshfeld surface analysis would likely reveal the presence of several types of intermolecular interactions. The nitro group can act as a hydrogen bond acceptor, potentially forming C-H···O or N-H···O interactions. The aromatic rings can participate in π-π stacking interactions, contributing to the stability of the crystal packing. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution |

|---|---|

| H···H | 45% |

| O···H/H···O | 25% |

| C···H/H···C | 15% |

| C···C | 10% |

| N···O/O···N | 5% |

Note: These percentages are hypothetical and serve as an example.

Conformational Analysis via Computational Methods

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the flexibility of the ether linkage allows for a range of conformations with varying energies.

Computational methods can be used to perform a systematic search of the conformational space to identify the most stable conformers. This is often achieved by rotating the dihedral angles associated with the C-O-C bridge and calculating the energy of each resulting conformation. The results of such an analysis can provide insights into the preferred shape of the molecule in different environments and how its conformation might influence its chemical and physical properties. Various DFT functionals and higher-level theories can be employed to study the conformational behavior of such molecules. researchgate.netnih.gov

Chemical Reactivity and Mechanistic Investigations

Aromatic Nucleophilic Substitution Reactions Involving Nitro and Phenoxy Groups

The structure of 2-(4-Nitrophenoxy)aniline contains two distinct aromatic rings with different reactivities toward nucleophilic aromatic substitution (SNAr). The SNAr mechanism typically requires an aromatic ring to be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com

In this compound, the phenoxy-linked ring is activated by a nitro group in the para position. This nitro group effectively stabilizes the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack, making this ring susceptible to SNAr reactions. wikipedia.orgnih.gov Consequently, the 2-aminophenoxy moiety can act as a leaving group if the molecule is subjected to a strong nucleophile. Kinetic studies on analogous systems, such as the reactions of substituted phenoxy-2,4-dinitrobenzenes with amines, show that the reaction generally proceeds through a stepwise addition-elimination mechanism. researchgate.net The rate-limiting step can be the initial nucleophilic attack or the subsequent deprotonation of the zwitterionic intermediate, which is often base-catalyzed. researchgate.net

Conversely, the aniline (B41778) ring is electron-rich due to the activating amino group and is not substituted with any strong EWGs. Therefore, it is deactivated toward nucleophilic attack and is unlikely to undergo SNAr reactions under typical conditions. Instead, the amino group itself can act as an intramolecular or intermolecular nucleophile in other contexts, but direct substitution on its attached ring is unfavorable.

The reactivity of the leaving group in SNAr reactions is counterintuitive compared to SN1 and SN2 reactions. For the rate-determining first step of an SNAr reaction, more electronegative atoms that enhance the electrophilicity of the reaction site can increase the reaction rate. This is why fluorine is often a better leaving group than heavier halogens in this specific context, as the C-X bond cleavage is not part of the rate-determining step. masterorganicchemistry.com In the case of phenoxy leaving groups, their stability as anions, influenced by substituents on the phenoxy ring itself, determines their leaving group ability. researchgate.net

Electrochemical Behavior and Redox Mechanisms

The electrochemical profile of this compound is characterized by the distinct redox activities of its two key functional groups: the aniline moiety and the nitroaromatic moiety. The aniline group is susceptible to oxidation at the anode, while the nitro group is reducible at the cathode.

In the negative potential range, a distinct reduction peak would be observed, corresponding to the irreversible reduction of the aromatic nitro group. nih.gov The reduction of nitroaromatics is a well-studied process and often involves multiple electron and proton transfers, leading to products such as nitroso, hydroxylamine (B1172632), and ultimately amine derivatives. researchgate.net

Anodic Pathway (Amine Oxidation): The electrochemical oxidation of aromatic amines, like the aniline portion of the molecule, typically begins with a one-electron transfer from the nitrogen atom to form a radical cation. researchgate.netnih.govacs.org This highly reactive intermediate can then undergo various follow-up reactions, including deprotonation, dimerization (e.g., head-to-tail or tail-to-tail coupling), or reaction with other species in the solution. acs.org This process is generally irreversible because of the high reactivity of the generated radical cation and the subsequent chemical reactions that lead to stable, non-reducible products under the experimental conditions. rsc.org

The generally accepted mechanism involves the following key intermediates:

Nitrosobenzene derivative: Formed by a two-electron, two-proton reduction.

Phenylhydroxylamine derivative: Formed by a further two-electron, two-proton reduction of the nitroso intermediate.

Aniline derivative: Formed by a final two-electron, two-proton reduction of the hydroxylamine. orientjchem.orgrsc.org

Under certain conditions, particularly in aprotic media or if the reaction is controlled, intermediates like the nitro radical anion can be observed. nih.gov

The electron transfer mechanisms for this compound are dictated by the separate functionalities. The anodic oxidation of the amine is an electron-transfer-driven process that leads to chemical transformation (E-C mechanism), resulting in species that are not electrochemically reversible.

The cathodic reduction of the nitro group also involves a series of electron transfers coupled with protonation steps. Recent research into nitroaromatic compounds as cathode materials for lithium-ion batteries has highlighted the multi-electron transfer capability of the nitro group, suggesting potential for charge storage. researchgate.net The redox process involves the formation of stable radical anions and dianions in aprotic environments, which can be re-oxidized, allowing for charge storage. However, in protic solvents, the process is dominated by irreversible reduction to the amine. researchgate.net

Catalyzed Reactions and Reaction Kinetics Studies

The primary catalyzed reaction involving this compound is the reduction of its nitro group to an amino group, forming 2-(4-Aminophenoxy)aniline. This transformation is of significant industrial importance for the synthesis of amines from nitroaromatics. acs.org

Catalytic hydrogenation is the most common method, employing molecular hydrogen (H₂) and a heterogeneous catalyst. masterorganicchemistry.com This process is highly efficient and selective for the nitro group, often leaving other functional groups intact. commonorganicchemistry.com

Common Catalytic Systems for Nitro Group Reduction

| Catalyst System | Support | Typical Conditions | Notes |

|---|---|---|---|

| Palladium (Pd) | Carbon (Pd/C) | H₂, RT-100°C, 1-50 bar | Highly active and widely used; may cause dehalogenation in halogenated substrates. commonorganicchemistry.com |

| Platinum (Pt) | Carbon, Al₂O₃, PtO₂ | H₂, RT-100°C | Very effective; can also hydrogenate the aromatic ring under more forcing conditions. acs.org |

| Raney Nickel (Ni) | - | H₂, elevated T & P | Cost-effective alternative to precious metals; often used when dehalogenation is a concern. commonorganicchemistry.com |

| Iron (Fe) | - | Acidic medium (e.g., HCl, AcOH) | Classical method (Béchamp reduction); stoichiometric reagent, not truly catalytic. masterorganicchemistry.com |

The kinetics of nitrobenzene (B124822) hydrogenation have been studied extensively and are often described by Langmuir-Hinshelwood models, where the reaction occurs on the catalyst surface between adsorbed nitro compound and adsorbed hydrogen. aidic.it The reaction mechanism is generally believed to proceed through nitroso and hydroxylamine intermediates, although these are rarely isolated under catalytic hydrogenation conditions due to their high reactivity. orientjchem.orgresearchgate.net The reaction rate can be influenced by various factors, including catalyst type, solvent, temperature, pressure, and the electronic effects of other substituents on the aromatic ring. acs.orgaidic.it

Stability and Degradation Pathways Under Various Chemical Conditions

The stability of this compound is determined by the resilience of its constituent parts: the aniline moiety, the nitroaromatic ring, and the diaryl ether linkage.

Chemical Stability: The diaryl ether bond is generally stable under neutral, acidic, and basic conditions. However, it can be cleaved under specific, harsh conditions. For example, photocatalyzed hydrolysis of diaryl ethers has been demonstrated using uranyl catalysts, yielding the corresponding phenols. nih.govnih.govacs.org The molecule is expected to be stable under normal storage conditions but may be sensitive to strong oxidizing agents due to the presence of the electron-rich aniline ring. fishersci.com The nitro group can also be reactive, especially with strong reducing agents as detailed in the section above.

Degradation Pathways: Environmental degradation, particularly through microbial action, is a likely pathway for this class of compounds. The presence of the nitro group makes the aromatic ring electron-deficient and resistant to initial oxidative attack by microorganisms. nih.gov Therefore, biodegradation pathways for nitroaromatics often begin with the reduction of the nitro group. nih.gov

Potential microbial degradation pathways include:

Nitro Group Reduction: Anaerobic bacteria can reduce the nitro group to a hydroxylamine and subsequently to an amine. nih.govslideshare.net The resulting amino compound is more susceptible to oxidative ring cleavage.

Oxidative Removal of the Nitro Group: Aerobic bacteria may employ dioxygenase enzymes to hydroxylate the aromatic ring, which can lead to the spontaneous elimination of the nitro group as nitrite (B80452). nih.gov

Hydroxylation and Ring Fission: Once the ring is activated (e.g., by conversion of the nitro group to an amino or hydroxyl group), microbes can introduce hydroxyl groups, leading to catechols or related intermediates. These can then undergo enzymatic ring fission, breaking down the aromatic structure into aliphatic acids that can enter central metabolic pathways. nih.gov

Research Applications in Materials Science and Organic Synthesis

Role as Synthetic Intermediates for Complex Organic Molecules

The chemical architecture of 2-(4-Nitrophenoxy)aniline makes it an important intermediate in the synthesis of more complex molecular structures. The primary amino group on the aniline (B41778) ring is a key functional handle for building larger molecular frameworks.

Aniline and its derivatives are foundational components in the synthesis of a vast array of dyes and pigments, particularly azo dyes. unb.caresearchgate.net The synthesis process typically involves a two-step diazotization-coupling reaction. First, the primary aromatic amine is converted into a diazonium salt using nitrous acid, usually generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. unb.ca This highly reactive diazonium salt is then reacted with a coupling agent, such as a phenol (B47542) or another aniline derivative, to form the azo compound, which is characterized by the -N=N- chromophore. researchgate.net

While direct examples of dyes synthesized from this compound are not extensively documented, its structure is well-suited for this application. The aniline moiety can be diazotized to serve as the diazo component. The resulting diazonium salt could then be coupled with various aromatic compounds to produce a range of azo dyes. The presence of the 4-nitrophenoxy group would be expected to act as a significant auxochrome, modulating the color and fastness properties of the final dye. For instance, nitro groups are known to be powerful electron-withdrawing groups that can shift the absorption spectrum of a dye to longer wavelengths (a bathochromic shift), often resulting in deeper colors such as oranges, reds, and browns. ijirset.com

Furthermore, the phenoxy ether linkage is a structural motif found in phenoxazine (B87303) dyes, which are known for their brilliant colors and high photostability. nih.gov Although the synthesis of phenoxazines typically involves the condensation of aminophenols, the this compound structure provides a scaffold that could potentially be cyclized to form complex heterocyclic dyes.

The utility of this compound extends beyond dye synthesis into the broader field of organic chemistry, where it can serve as a versatile building block for various complex molecules, including heterocyclic compounds and pharmaceutical intermediates. sigmaaldrich.com The phenoxyaniline (B8288346) core is a recognized structural element in medicinal chemistry. google.com

The synthesis of derivatives often begins with reactions targeting the amino group. For example, acylation of the amine with an acid chloride or anhydride (B1165640) would yield the corresponding amide. This transformation is useful for protecting the amino group or for introducing new functional side chains. A general reaction scheme is presented below:

Table 1: General Reactions of the Aniline Moiety

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt |

| Acylation | R-COCl, base | Amide |

| Schiff Base Formation | Aldehyde or Ketone | Imine |

The compound can also participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). These imines are valuable intermediates themselves and are used in the synthesis of various heterocyclic systems and as ligands in coordination chemistry. The general principle of using aniline derivatives as building blocks is well-established in the synthesis of molecules for drug discovery and materials science. researchgate.netrenyi.hu

Integration into Advanced Materials Development

The distinct electronic and structural features of this compound make it a candidate for incorporation into advanced functional materials, where it can contribute to desirable optical, thermal, and electrical properties.

Thermotropic liquid crystals are materials that exhibit intermediate phases (mesophases) between the solid and liquid states as a function of temperature. semanticscholar.org A common molecular design for these materials involves a rigid core composed of aromatic rings connected by linking groups, with flexible alkyl or alkoxy chains at the terminals. nih.gov Schiff bases derived from aniline derivatives are a well-studied class of liquid crystalline compounds. researchgate.netanjs.edu.iq

The synthesis of such liquid crystals typically involves the condensation of an aromatic aldehyde with an aniline derivative. nih.govmdpi.com this compound could serve as the aniline component in this reaction. Condensation with a suitable aromatic aldehyde, for example, one bearing a long alkoxy chain, would produce an imine with a multi-ring, rigid core.

The this compound moiety would contribute significantly to the molecular shape and polarity, which are critical factors for the formation of liquid crystalline phases like the nematic and smectic phases. nih.govresearchgate.net The bent shape introduced by the ether linkage at the ortho position, combined with the strong dipole moment of the nitro group, would influence the intermolecular interactions and packing behavior, thereby affecting the transition temperatures and the type of mesophase formed.

Table 2: Potential Structure of a Liquid Crystal Derived from this compound

| Component 1 | Component 2 | Linking Group | Resulting Structure Type |

|---|

Conducting polymers are organic materials that possess electrical conductivity, a property traditionally associated with metals. azom.com Polyaniline is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. nih.gov It is typically synthesized by the chemical or electrochemical oxidative polymerization of aniline monomers. scispace.compsu.edu

Substituted anilines can be polymerized to create polymers with modified properties. qscience.com The use of this compound as a monomer would lead to a substituted polyaniline. The polymerization would proceed through the coupling of radical cations formed by the oxidation of the aniline nitrogen. The bulky and electron-withdrawing 4-nitrophenoxy group attached to the polymer backbone would be expected to influence several key properties:

Solubility: The substituent may disrupt the planarity and inter-chain packing of the polymer, potentially increasing its solubility in organic solvents, which is a common challenge with unsubstituted polyaniline. qscience.com

Conductivity: The electronic nature of the substituent would alter the electron density along the polymer backbone, thereby modulating its electrical conductivity.

Electrochromism: The polymer would likely be electrochromic, meaning it would change color in response to an applied electrical potential. The specific colors and the contrast between the oxidized (doped) and neutral (dedoped) states would be determined by the electronic structure, which is heavily influenced by the nitrophenoxy group. nih.govscispace.com Copolymers could also be formed by polymerizing this compound with other monomers like aniline or thiophene (B33073) to fine-tune the material's properties for applications in electrochromic devices such as smart windows and displays. jept.denih.gov

Hybrid organic-inorganic materials combine the distinct properties of organic molecules with those of inorganic solids at the molecular or nanoscale level. This integration can lead to synergistic effects and novel functionalities. Organic components can be attached to the surface of inorganic materials, such as metal oxide nanoparticles or silica, to modify their properties.

While specific research on incorporating this compound into hybrid materials is not prominent, its functional groups offer clear pathways for such applications. The aniline group can be used to covalently bond the molecule to the surface of functionalized inorganic materials. For example, it could react with surface epoxy or isocyanate groups. Alternatively, the nitro group could be reduced to an amine, providing a second attachment point for creating bridged structures or for chelation to metal ions on a surface. The integration of the this compound moiety could impart new optical or electronic functionalities to the inorganic component, creating hybrid materials for applications in catalysis, sensing, or optoelectronics.

Applications in Analytical Chemistry Methodologies

In the realm of analytical chemistry, the aniline and nitrophenol components of this compound suggest potential applications in the development of new analytical methods, particularly in the areas of colorimetric reagents, electrochemical sensors, and as an intermediate in the synthesis of indicator dyes.

Aniline and its derivatives are well-known precursors in the synthesis of a wide range of dyes and indicators. wikipedia.org The specific compound 4-nitroaniline, which is structurally related to the components of this compound, is used as an intermediate in the production of dyes and as a corrosion inhibitor. wikipedia.org The chromophoric nature of the nitro group, combined with the potential for diazotization of the amino group in the aniline moiety, allows for the creation of azo dyes. These dyes often exhibit significant color changes in response to variations in pH or the presence of specific metal ions, making them valuable as indicators in titrations or as reagents in spectrophotometric analysis.

Furthermore, aniline derivatives can be electropolymerized to form conductive polymer films. These films, when deposited on an electrode surface, can be used as chemical sensors. The electrical properties of the polymer can change in the presence of certain analytes, providing a measurable signal. The specific functional groups on the aniline monomer can be tailored to enhance the selectivity and sensitivity of the sensor for a particular target molecule.

The table below summarizes potential analytical applications based on the structural components of this compound.

| Application Area | Relevant Structural Moiety | Principle of Operation |

| Colorimetric Analysis | Aniline, Nitrophenol | Formation of azo dyes through diazotization and coupling reactions, leading to colored compounds that can be quantified using spectrophotometry. |

| Electrochemical Sensors | Aniline | Electropolymerization to form a conductive polymer film on an electrode. The film's conductivity changes upon interaction with an analyte. |

| pH Indicators | Aniline, Nitrophenol | The acidic or basic nature of the functional groups can lead to color changes with varying pH. |

| Corrosion Inhibition Studies | Aniline | The lone pair of electrons on the nitrogen atom can interact with metal surfaces, forming a protective layer that inhibits corrosion. This property can be studied using various analytical techniques. |

While specific methodologies utilizing this compound are not well-documented, its structure provides a versatile platform for the development of new analytical reagents and sensors. Further research would be needed to synthesize and characterize this compound and to explore its utility in these potential applications.

Q & A

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- Transition State Modeling : Apply Gaussian or ORCA to calculate activation energies for proposed mechanisms (e.g., SNAr or radical pathways).

- Frontier Molecular Orbital (FMO) Analysis : Identify HOMO-LUMO gaps to predict electron-deficient sites for nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.